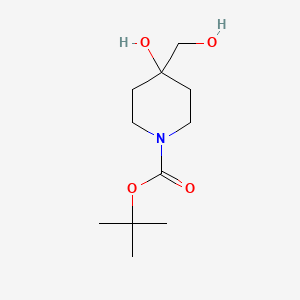

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

The compound tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical intermediate that is not directly mentioned in the provided papers. However, similar compounds with tert-butyl and piperidine-1-carboxylate structures have been synthesized and studied for various applications, including as intermediates for pharmaceuticals and in the study of molecular structures and biological activities .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions, starting from different piperidine or piperazine precursors. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative involved characterization by spectroscopic methods and X-ray diffraction . Another study reported the asymmetric synthesis of a tert-butyl piperidine-1,3-dicarboxylate derivative, which is a useful intermediate for nociceptin antagonists . Similarly, other studies have reported the synthesis of various tert-butyl piperidine-1-carboxylate derivatives, confirming their structures with spectroscopic evidence and, in some cases, X-ray diffraction .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been elucidated using techniques such as single-crystal X-ray diffraction, NMR, and LCMS. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, and bond lengths and angles were found to be typical for such compounds . The molecular structure of another derivative was optimized using density functional theory (DFT) and compared with the crystal structure obtained from X-ray diffraction .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation, reduction, sulfonation, and substitution reactions, to form the desired products . These reactions are often optimized for yield and scalability, indicating their potential for industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting points, and crystal packing, are influenced by their molecular structures. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the crystal packing and stability of these compounds . The compounds have been evaluated for biological activities, including antibacterial, antifungal, and anthelmintic activities, with varying degrees of efficacy .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Bioactive Intermediates

This compound serves as a starting material in the synthesis of several biologically active molecules. For instance, it was used in the preparation of intermediates for crizotinib, highlighting its importance in pharmaceutical chemistry (Kong et al., 2016). Another study involved its transformation into tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, illustrating its utility in the development of targeted cancer therapies (Wang et al., 2015).

Crystal Structure and Molecular Packing

X-ray crystallographic studies have provided insights into the molecular structure of derivatives of tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate. For example, the analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives revealed the molecular packing driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Didierjean et al., 2004).

Application in Synthesis of Complex Molecules

The versatility of this compound is further demonstrated in its application for synthesizing complex molecular structures. For instance, its use in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles showcases its potential in creating structurally diverse and biologically significant molecules (Moskalenko & Boev, 2014).

Anticorrosive Properties

In addition to its pharmaceutical applications, research has also explored the anticorrosive properties of derivatives of this compound. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its efficacy as a corrosion inhibitor for carbon steel in acidic environments, indicating its potential utility in industrial applications (Praveen et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .

Mode of Action

Based on its structural similarity to other compounds used in protac development, it may act as a linker molecule, binding to both the target protein and an e3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The compound may be involved in the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By facilitating the degradation of specific proteins, it could influence various biochemical pathways depending on the function of the target protein.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target protein. By facilitating the degradation of the target protein, it could potentially alter cellular functions associated with that protein .

properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZFMSPPZXDTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626711 | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389889-80-9 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389889-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)